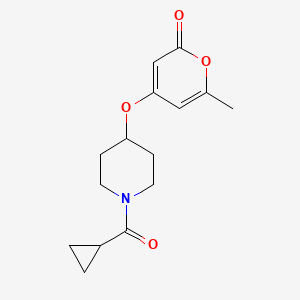

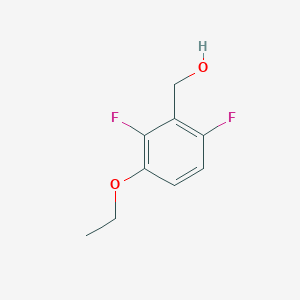

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The cyclopropanecarbonyl group attached to the piperidine ring could potentially contribute to the compound’s reactivity or biological activity.

Scientific Research Applications

Synthesis and Chemical Reactivity

A study explored the Three-Component Condensation for synthesizing a library of related compounds, demonstrating a method that generates multiple bonds in a single reaction. This process involves β-ketonitriles, semistabilized pyridinium ylide precursors, and aldehydes, indicating a versatile approach to synthesizing compounds with structural similarities to 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (Demidov et al., 2021).

Anticancer Activity

The Microwave-Assisted Three-Component Domino Synthesis of Polysubstituted 4H-Pyran Derivatives related to the target compound showed potential anticancer activity. This synthesis route highlights an efficient method for generating compounds for cancer research, with some showing potency against various human cancer cell lines (Hadiyal et al., 2020).

Biological Screening

A novel library of fused pyran derivatives was synthesized, indicating the Biological Screening Potential of these compounds. This research underscores the method's effectiveness in creating compounds with potential antibacterial, antituberculosis, and antimalarial activities, showcasing the broad spectrum of biological applications (Kalaria et al., 2014).

Antimicrobial Activity

Another study focused on the Synthesis and Antimicrobial Activity of a related compound, emphasizing its effective antimicrobial properties against a range of pathogens. This work contributes valuable insights into the development of new antimicrobial agents (Okasha et al., 2022).

Chemical Kinetics

Research on Chemistry and Kinetics provides a deeper understanding of the reactive properties of similar compounds under various conditions, contributing to the foundational knowledge necessary for further application development (Tae et al., 1999).

Mechanism of Action

Target of action

Compounds with a piperidine ring, like “4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one”, are often involved in interactions with various types of receptors in the body, particularly neurotransmitter receptors in the nervous system .

Mode of action

The specific mode of action would depend on the target receptor. Generally, such compounds could act as agonists (activating the receptor) or antagonists (blocking the receptor), leading to changes in cellular signaling .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets a neurotransmitter receptor, it could affect neural signaling pathways .

Biochemical Analysis

Biochemical Properties

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing viral replication and infection . Additionally, it may affect other signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic activity against CCR5 involves binding to the receptor and preventing its interaction with HIV-1 . This binding interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge with the receptor. Additionally, the compound’s lipophilic groups enhance its binding affinity and specificity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as inhibiting HIV-1 entry into cells . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological activity . For example, the compound may localize to the plasma membrane, where it interacts with CCR5, or to other cellular compartments involved in its metabolism and function.

properties

IUPAC Name |

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10-8-13(9-14(17)19-10)20-12-4-6-16(7-5-12)15(18)11-2-3-11/h8-9,11-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTHSTMJXWXFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586715.png)

![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)